2-Ethyl-3-methylfuran
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Overview
Description
2-Ethyl-3-methylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylfuran typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a tandem sequence of Michael addition, intramolecular nucleophilic addition, and elimination to form the furan ring .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and can be scaled up for large-scale production. The choice of catalyst and reaction conditions, such as temperature and pressure, play a crucial role in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Hydrogenation can convert it into saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of saturated furans.
Substitution: Introduction of alkyl or acyl groups onto the furan ring.
Scientific Research Applications
2-Ethyl-3-methylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylfuran involves its interaction with molecular targets such as enzymes and receptors. For example, its oxidation products can interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
2-Methylfuran: Similar structure but lacks the ethyl group.
3-Methylfuran: Similar structure but lacks the ethyl group at the 2-position.
2,5-Dimethylfuran: Contains two methyl groups instead of an ethyl and a methyl group.
Uniqueness: 2-Ethyl-3-methylfuran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups provides distinct steric and electronic effects, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-ethyl-3-methylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRKCPJDNIMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491734 |
Source
|
Record name | 2-Ethyl-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20491734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59953-83-2 |
Source
|
Record name | 2-Ethyl-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20491734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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